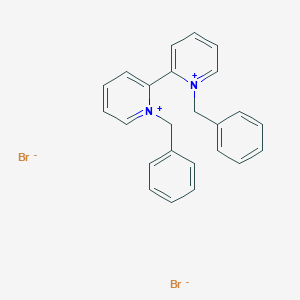
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide is a quaternary ammonium salt derived from bipyridine. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. The bipyridine core is a versatile ligand in coordination chemistry, and the dibenzyl substitution enhances its reactivity and stability.
準備方法
The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,2’-bipyridine in acetonitrile.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide.
化学反応の分析
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include bipyridinium dicarboxylates.
- Reduction products include bipyridinium dihydrides.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of electrochromic devices and materials due to its redox properties.
作用機序
The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, altering the electronic properties of the compound. The benzyl groups enhance the lipophilicity of the compound, facilitating its interaction with biological membranes.
類似化合物との比較
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Lacks the benzyl substitution, making it less lipophilic and less reactive in certain applications.
3,3’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
1,1’-Dimethyl-2,2’-bipyridin-1-ium dibromide: Similar in structure but with methyl groups instead of benzyl groups, leading to different reactivity and stability.
The unique benzyl substitution in 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
189876-74-2 |
|---|---|
分子式 |
C24H22Br2N2 |
分子量 |
498.3 g/mol |
IUPAC名 |
1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H22N2.2BrH/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChIキー |
VLEOUHDFLFEMBD-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
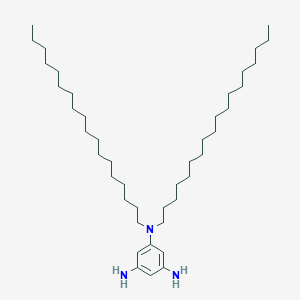
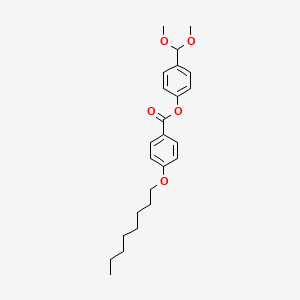

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
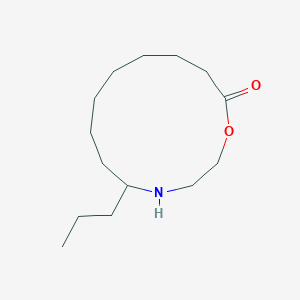
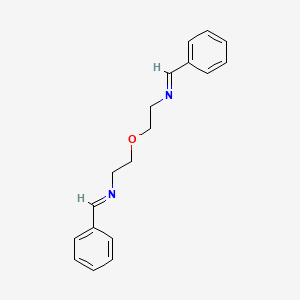
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
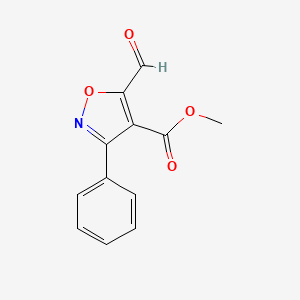
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)

